molecular formula C12H14ClN3O2S B1432405 (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol CAS No. 1032758-44-3

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Cat. No.: B1432405
CAS No.: 1032758-44-3
M. Wt: 299.78 g/mol
InChI Key: RHMSANMYURTZKH-UHFFFAOYSA-N
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Description

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methanol group, a chlorine atom, a methyl group, and a morpholine ring

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of heterocyclic pyrimidine scaffolds , which are known to demonstrate various biological activities.

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets and can exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Biochemical Pathways

Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as EZH2, which is involved in the regulation of gene expression . The compound’s interaction with EZH2 leads to the inhibition of histone methylation, thereby affecting gene expression and cellular functions. Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.

Cellular Effects

The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.

Molecular Mechanism

At the molecular level, Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, its binding to EZH2 results in the inhibition of histone methylation, which in turn affects gene expression. Additionally, the compound can modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For instance, its interaction with enzymes in the glycolytic pathway can alter glucose metabolism, leading to changes in energy production and cellular function.

Transport and Distribution

The transport and distribution of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to transport proteins can facilitate its entry into cells, while its interaction with intracellular binding proteins can affect its distribution within the cell.

Subcellular Localization

The subcellular localization of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production.

Preparation Methods

The synthesis of thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Properties

IUPAC Name

(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMSANMYURTZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (400 mg, 1.34 mmol) in methanol at 0° C. was added sodium borohydride. After stirring for 2 hours, the mixture was quenched with 50:50 H2O:NaHCO3 (sat. aq). The methanol was removed under reduced pressure to give a suspension which was filtered and washed with H2O followed by ether to give (2-Chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-methanol.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Reactant of Route 2
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Reactant of Route 3
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Reactant of Route 4
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Reactant of Route 5
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Reactant of Route 6
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

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